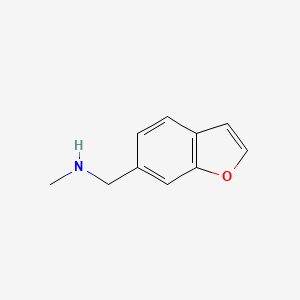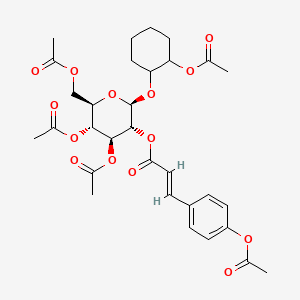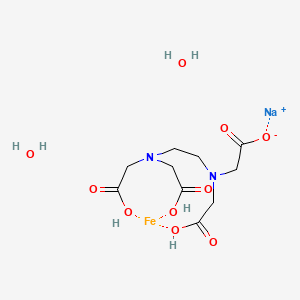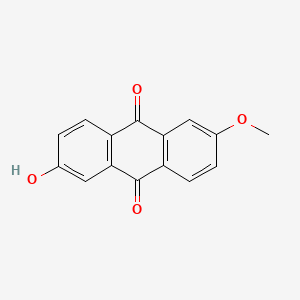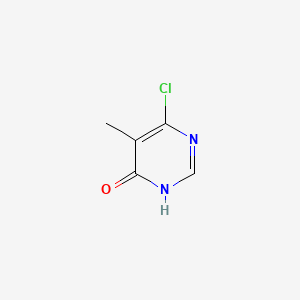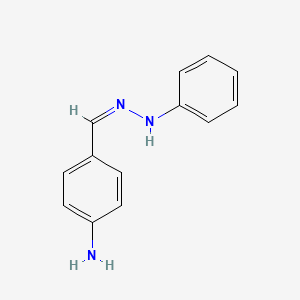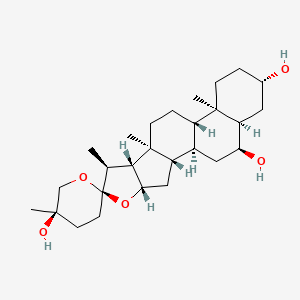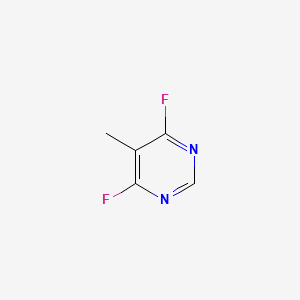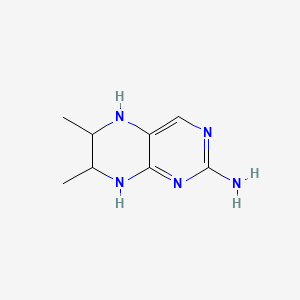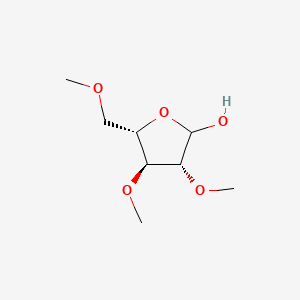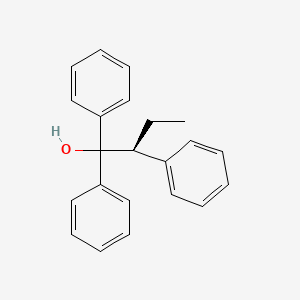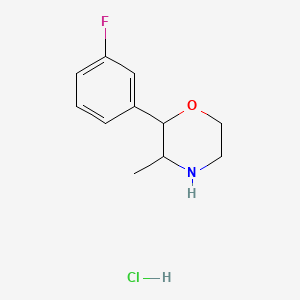
3-Fluorophenmetrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenmetrazine (3-FPM) is a fluorinated analogue of phenmetrazine, a stimulant of the morpholine class . It has been sold online as a designer stimulant and reportedly exerts strong euphoric effects .
Molecular Structure Analysis
3-Fluorophenmetrazine is a fluorinated analogue of phenmetrazine, a stimulant of the morpholine class . It is a regioisomer of both 2-fluorophenmetrazine and 4-fluorophenmetrazine .Chemical Reactions Analysis
3-FPM acts as a norepinephrine–dopamine releasing agent with EC 50 values of 30 nM and 43 nM, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC 50 value of 2558 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-FPM include a molecular formula of C11H14FNO and a molar mass of 195.237 g·mol −1 . The boiling point is 280.6 °C .Applications De Recherche Scientifique
Pharmacokinetic Studies : A study conducted by Grumann et al. (2019) developed and validated a method for detecting 3-Fluorophenmetrazine (3-FPM) in serum, urine, and oral fluid using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). This study provides crucial data for interpreting both forensic and clinical cases involving 3-FPM (Grumann, Huppertz, Bisel, Angerer, & Auwärter, 2019).
Potential Medical Applications : McLaughlin et al. (2017) discuss how 3-FPM, as a phenmetrazine analog, was designed to explore treatment options in areas such as obesity and drug dependence. This paper also provides insights into the synthesis and characterization of 3-FPM, including its differentiation from other isomers (McLaughlin, Morris, Kavanagh, Dowling, Power, Twamley, O'Brien, Talbot, Sitte, & Brandt, 2017).
Toxicological Implications : Ellefsen et al. (2017) presented a case involving the designer drugs 3-FPM and U-47700, illustrating the dangers of polysubstance use. This study developed a method for the quantification of 3-FPM in blood, contributing to understanding the toxicological profile of 3-FPM (Ellefsen, Taylor, Simmons, Willoughby, & Hall, 2017).
Clinical Incidents and Adverse Events : Bäckberg et al. (2016) reported on non-fatal intoxications involving 3-FPM, highlighting the high incidence of severe clinical features in patients. This study emphasizes the importance of bioanalytical investigation in cases of suspected new psychoactive substance intoxication (Bäckberg, Westerbergh, Beck, & Helander, 2016).
Mechanism of Action : Mayer et al. (2017) investigated how 3-FPM and its isomers interact with monoamine transporters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in the brain. This study sheds light on the mode of action of 3-FPM and its potential effects on neurotransmitter release, which is crucial for understanding its psychoactive properties (Mayer, Burchardt, Decker, Partilla, Li, McLaughlin, Kavanagh, Sandtner, Blough, Brandt, Baumann, & Sitte, 2017).
Metabolism and Excretion : Mardal et al. (2016) focused on identifying the in vivo phase I and II metabolites of 3-FPM in human and rat urine and studied the contribution of Cytochrome P450 isoenzymes in phase I metabolism. This research is crucial for understanding the metabolic pathways and excretion products of 3-FPM, which has implications for both clinical treatment and forensic analysis (Mardal, Miserez, Bade, Portolés, Bischoff, Hernández, & Meyer, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBXKFJWSBWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenmetrazine Hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)
